molecular formula C16H23ClN4O3 B2684429 Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate CAS No. 2402836-97-7

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate

Cat. No.: B2684429
CAS No.: 2402836-97-7
M. Wt: 354.84
InChI Key: XANVVMUXMLOXRK-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a high-value chemical intermediate designed for advanced life sciences research, particularly in the development of novel targeted therapeutics. Its core structure, featuring a cis-configured cyclohexyl linker and a reactive 2-chloropyrimidine group, makes it a critical building block in medicinal chemistry and chemical biology. Current research indicates significant application in the synthesis of bifunctional compounds, such as proteolysis-targeting chimeras (PROTACs), engineered to degrade specific disease-causing proteins. For instance, related 2,5-substituted pyrimidine derivatives have been developed as potent degraders of Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway . Targeting CDK2 is a promising strategy in oncology, as its abnormal activation is a known mechanism of resistance to CDK4/6 inhibitors in cancers like HR+ metastatic breast cancer . This compound provides researchers with a versatile scaffold to probe disease mechanisms involving protein kinases and to create new tools for investigating targeted protein degradation.

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-12-6-4-11(5-7-12)20-13(22)10-8-18-14(17)19-9-10/h8-9,11-12H,4-7H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVVMUXMLOXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tert-butyl group, a chloropyrimidine moiety, and a cyclohexyl carbamate. The synthesis of this compound has been explored in various studies, highlighting methods that utilize neutral reagents to enhance yield and purity .

Anti-inflammatory Effects

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that derivatives of pyrimidine compounds exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways.

  • Inhibition Data :
    • IC50 values for related compounds against COX-1 were reported as 19.45 ± 0.07 μM, while COX-2 inhibition showed IC50 values ranging from 23.8 ± 0.20 μM to 42.1 ± 0.30 μM .

Anticancer Properties

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving kinase inhibition. For instance, small molecule inhibitors similar to this compound have shown selective inhibition of specific kinases associated with cancer proliferation .

In Vivo Studies

Several studies have evaluated the anti-inflammatory effects of pyrimidine derivatives in animal models:

  • Carrageenan-induced Paw Edema : This model demonstrated significant reductions in edema when treated with pyrimidine derivatives, suggesting effective anti-inflammatory action.
  • Cotton Pellet-induced Granuloma : Results indicated a decrease in granuloma formation, further supporting the anti-inflammatory potential .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and apoptosis induction capabilities of related compounds:

  • Cell Cycle Arrest : Compounds similar to this compound were shown to induce cell cycle arrest at various phases, indicating a mechanism for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while modifications on the cyclohexyl moiety can influence potency against specific targets .

Summary of Findings

Biological Activity IC50 Values Model Used
COX-1 Inhibition19.45 ± 0.07 μMIn vitro
COX-2 Inhibition23.8 - 42.1 μMIn vitro
Anti-inflammatorySignificant reduction in paw edemaIn vivo
Anticancer (apoptosis)Induction observedIn vitro

Scientific Research Applications

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

The primary application of tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate lies in its function as an intermediate in the synthesis of Edoxaban, an oral anticoagulant used for the treatment of atrial fibrillation and venous thromboembolism. The synthesis process involves several steps, where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .

2.2 Mechanism of Action

Edoxaban works by inhibiting Factor Xa, a key component in the coagulation cascade, thereby preventing thrombus formation. The structural features of this compound are integral to maintaining the efficacy and selectivity of Edoxaban against other coagulation factors .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Reagents : The synthesis typically starts with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
  • Reaction Conditions : The reaction is carried out in an organic solvent with the addition of a base to facilitate the formation of the desired carbamate .
  • Purification : Techniques such as High Performance Liquid Chromatography (HPLC) are employed to purify the product and ensure high yield and purity .

Case Studies

4.1 Synthesis Efficiency

A study highlighted the efficiency of using this compound as an intermediate in drug synthesis. The research demonstrated that optimizing reaction conditions could significantly enhance yield while reducing reaction times .

4.2 Biological Activity Assessment

Research has indicated that derivatives of this compound exhibit promising biological activity against specific targets relevant to cancer therapy and other diseases. Further studies are ongoing to explore its full therapeutic potential beyond its current applications .

Data Table: Synthesis Parameters

ParameterValue
Reaction Time1 - 10 hours
Solvent TypeOrganic solvent
Base UsedVaries (specific to reaction conditions)
Purification MethodHPLC
YieldOptimized based on conditions

Comparison with Similar Compounds

tert-Butyl ((1-((2-Chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (Compound 193)

  • Key Differences : Incorporates a nitro group at the pyrimidine C5 position instead of the carbonyl group.
  • Impact: The nitro group is strongly electron-withdrawing, increasing electrophilicity at C4/C6 for subsequent substitution reactions. However, nitro-containing intermediates are often less stable and require reduction (e.g., Fe/NH4Cl) to generate bioactive amino derivatives .
  • Molecular Weight : 385.8 g/mol ([M+H]+ at m/z 386) .

tert-Butyl ((1-((5-Amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (Compound 194)

  • Key Differences: Replaces the nitro group with an amino group at C5.
  • Impact: The amino group enhances solubility in polar solvents (e.g., ethanol, water) and enables conjugation with electrophiles (e.g., methyl 2-chloro-2-oxoacetate) to form urea or amide linkages .
  • Molecular Weight : 355.8 g/mol ([M+H]+ at m/z 356) .

N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine (Compound 225)

  • Key Differences : Boc group removed, exposing a free amine on the cyclohexylmethyl side chain.
  • Impact : The deprotected amine increases reactivity for downstream coupling (e.g., with carboxylic acids or sulfonyl chlorides) but reduces stability during storage .
  • Molecular Weight : 256.7 g/mol (calculated from MS data) .

Analogs with Heterocyclic Modifications

tert-Butyl ((1-((2-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (Compound 230)

  • Key Differences : Substitutes the pyrimidine C2 chlorine with a 4-methylpiperazinylpyridin-2-amine group.
  • Impact : The piperazine-pyridine moiety improves water solubility and enhances binding affinity to kinase ATP pockets due to hydrogen-bonding interactions .
  • Molecular Weight : ~600 g/mol (estimated from synthetic steps) .

tert-Butyl N-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate

  • Key Differences : Replaces the pyrimidine core with a benzimidazolone scaffold.
  • However, the chloro-benzimidazolone derivative exhibits lower solubility in aqueous media compared to pyrimidine analogs .
  • Molecular Weight : 366.9 g/mol ([M-Boc+H]+ at m/z 266) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Reference
Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate Pyrimidine 2-Chloro, 5-carbonyl, Boc-protected 385.3 High reactivity at C4/C6; moderate solubility in THF/DCM
Compound 193 Pyrimidine 2-Chloro, 5-nitro, Boc-protected 385.8 Electrophilic C4/C6; requires reduction for stability
Compound 194 Pyrimidine 2-Chloro, 5-amino, Boc-protected 355.8 Enhanced solubility; suitable for conjugation reactions
Compound 225 Pyrimidine 2-Chloro, 5-amino, deprotected 256.7 High reactivity but lower stability
Compound 230 Pyrimidine-Pyridine 4-Methylpiperazinylpyridine, Boc-protected ~600 Improved kinase binding; higher aqueous solubility
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Benzimidazolone 5-Chloro, Boc-protected 366.9 Rigid scaffold; lower solubility, high enzymatic selectivity

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on pyrimidine enhance reactivity for nucleophilic substitution but may reduce metabolic stability. Amino groups improve solubility and enable conjugation, critical for prodrug strategies . Boc protection balances reactivity and stability but requires deprotection for final bioactive forms .

Structural Hybrids :

  • Piperazine-pyridine hybrids (e.g., Compound 230) demonstrate superior target engagement in kinase assays compared to chloro-pyrimidine analogs .
  • Benzimidazolone derivatives exhibit distinct selectivity profiles, highlighting the importance of core heterocycle choice .

Synthetic Utility :

  • The target compound serves as a versatile intermediate for generating diverse pyrimidine libraries via sequential functionalization .

Q & A

Q. What are the optimal reaction conditions for synthesizing intermediates in the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves sequential steps: nucleophilic substitution, nitro reduction, acetylation, and cyclization.
  • Step 1 (Substitution) : Use THF as a solvent with NaHCO₃ (3 equiv) to facilitate the reaction between 2,4-dichloro-5-nitropyrimidine and tert-butyl carbamate derivatives at room temperature. Excess base ensures deprotonation of the amine nucleophile .
  • Step 2 (Nitro Reduction) : Employ Fe powder (14 equiv) with saturated NH₄Cl in ethanol under reflux. The crude product is purified via column chromatography, with MS (ESI+) used to confirm reduction to the amine intermediate (m/z 356 [M + H]⁺) .
  • Step 3 (Acetylation) : React the amine intermediate with methyl 2-chloro-2-oxoacetate in THF and NaHCO₃ (6 equiv) for 4 hours. Monitor completion via TLC and purify using silica gel chromatography .

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Use ESI+ to verify molecular ions (e.g., m/z 386 for the nitro intermediate, m/z 356 for the reduced amine) .
  • Chromatography : Column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures purity. Retention factors (Rf) should align with reference standards .
  • Reaction Monitoring : Track nitro group reduction via color change (yellow to colorless) and confirm via loss of the nitro peak in IR spectroscopy .

Q. What solvent systems are effective for purification of intermediates?

  • Methodological Answer :
  • Polar Intermediates : Use EtOAc/hexane gradients (e.g., 20–50% EtOAc) for nitro-containing compounds.
  • Amine Intermediates : Optimize with methanol/dichloromethane (1–5% MeOH) to prevent tailing .

Advanced Research Questions

Q. How can mechanistic insights improve yield in the cyclization step to form the pyrazino[1,2-e]purin-6'-one core?

  • Methodological Answer : Cyclization in NMP at 100°C for 5 hours involves intramolecular nucleophilic attack of the amide nitrogen on the carbonyl group. Key considerations:
  • Solvent Effects : Polar aprotic solvents like NMP stabilize transition states and enhance reaction rates.
  • Temperature Control : Prolonged heating (>5 hours) may lead to decomposition; monitor via HPLC to balance conversion and byproduct formation .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to lower activation energy, though patent methods avoid catalysts to simplify purification .

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-chloro and 5-carbonyl groups direct reactivity:
  • Nucleophilic Aromatic Substitution : The 2-chloro position is susceptible to displacement by amines (e.g., tert-butyl carbamate derivatives), while the 5-carbonyl group stabilizes intermediates via resonance .
  • Contradictions in Data : Patent EP 3 (2021) shows Pd-mediated coupling (Pd₂(dba)₃/BINAP) at the 5-position of pyrimidine with heteroaryl amines, but competing reactions at the 2-chloro position require careful ligand selection to suppress side products .

Q. What strategies resolve contradictions in nitro reduction efficiency between small- and large-scale syntheses?

  • Methodological Answer :
  • Scale-Up Challenges : Fe/NH₄Cl reduction in ethanol works for mmol-scale reactions (e.g., 7.8 mmol) but may require alternative reductants (e.g., catalytic hydrogenation with Pd/C) for larger batches to avoid Fe residue contamination .
  • Analytical Validation : Compare yields via ¹H NMR integration of aromatic protons (post-reduction) and quantify residual nitro compounds using HPLC with UV detection at 270 nm .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds show variability in cyclization efficiency?

  • Methodological Answer : Cyclization yields depend on:
  • Steric Effects : Bulky tert-butyl groups may hinder conformational flexibility required for ring closure. Compare with spirocyclic analogs in EP 3 (2021), where cyclohexyl substituents improve yields by pre-organizing the transition state .
  • Solvent Polarity : NMP (high polarity) outperforms DMF or DMSO in cyclization due to better stabilization of charged intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.